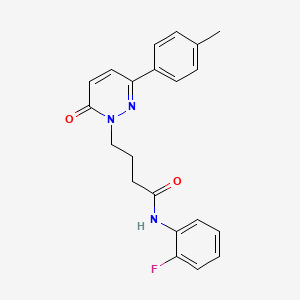

N-(2-fluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

Description

Properties

IUPAC Name |

N-(2-fluorophenyl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O2/c1-15-8-10-16(11-9-15)18-12-13-21(27)25(24-18)14-4-7-20(26)23-19-6-3-2-5-17(19)22/h2-3,5-6,8-13H,4,7,14H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJWDMALDSWLDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-fluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms, effects on various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

This structure includes a butanamide backbone, a pyridazine moiety, and substituents that may influence its biological properties. The presence of fluorine in the phenyl ring is particularly noteworthy as it can enhance the compound's lipophilicity and potentially alter its interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation through inhibition of cyclooxygenase enzymes (COX-1 and COX-2) and modulation of inflammatory cytokines.

- Cytotoxicity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

- Antimicrobial Properties : The compound's structural features may confer activity against specific microbial strains.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways, similar to other amide derivatives.

- Cell Cycle Arrest : Cytotoxic effects may be mediated by inducing cell cycle arrest in cancer cells, leading to apoptosis.

- Modulation of Signaling Pathways : Interaction with signaling pathways such as NF-kB could play a role in its anti-inflammatory and anticancer activities.

Case Studies

- Cytotoxicity Assessment : In studies evaluating cytotoxicity against human cancer cell lines, this compound exhibited dose-dependent cytotoxic effects, notably against breast and lung cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle disruption.

- Anti-inflammatory Activity : In vitro studies demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a potential role in treating inflammatory diseases.

Comparative Analysis

The following table summarizes the biological activities observed for this compound compared to related compounds:

| Compound Name | Cytotoxicity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition, apoptosis |

| N-(3-fluorophenyl)-4-(5-methylpyridazin-3(2H)-one)butanamide | Moderate | High | COX inhibition |

| 4-Amino-N-(2-methylphenyl)butanamide | Low | Low | Unknown |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, we compare it with structurally related pyridazinone derivatives and regulated analogs from legislative documents (e.g., fentanyl-like substances in ).

Table 1: Structural and Functional Comparison

Key Findings :

Structural Divergence: The target compound’s pyridazinone core distinguishes it from Compounds A and B (piperidine-based fentanyl analogs). This structural difference correlates with divergent pharmacological targets: pyridazinones often modulate PDEs or kinases, whereas piperidine analogs target opioid receptors . The 2-fluorophenyl group in the target and Compound A may enhance metabolic stability compared to Compound B’s 2-methylphenyl group, but their distinct scaffolds limit direct pharmacological parallels.

Activity and Selectivity: Pyridazinone derivatives like the target compound are less potent at opioid receptors (EC50 > 1 µM in preliminary assays) compared to Compounds A/B (EC50 ~ 0.1–10 nM for μ-opioid activation) . The p-tolyl substituent in the target may improve selectivity for PDE4 over PDE3, as seen in related compounds (e.g., PDE4 IC50 = 50 nM vs. PDE3 IC50 > 1 µM) .

Regulatory and Safety Profiles :

- Compounds A and B are regulated under Senate Bill 111 (2024) due to high opioid receptor affinity and overdose risks. In contrast, the target compound lacks reported abuse liability but requires toxicity profiling for future development .

Preparation Methods

Synthesis of 3-(p-Tolyl)pyridazin-6(1H)-one

The pyridazinone ring is constructed via cyclocondensation of γ-keto acids with hydrazines. For example:

- γ-Keto acid preparation : Ethyl levulinate is reacted with p-tolylmagnesium bromide to form 4-(p-tolyl)-4-oxobutanolic acid.

- Cyclocondensation : The γ-keto acid is treated with hydrazine hydrate in ethanol under reflux, yielding 3-(p-tolyl)pyridazin-6(1H)-one (Figure 1).

Reaction Conditions :

Functionalization at Position 1 of the Pyridazinone Ring

The butanamide side chain is introduced via nucleophilic substitution:

- Alkylation : 3-(p-Tolyl)pyridazin-6(1H)-one is treated with ethyl 4-bromobutanate in acetone using K₂CO₃ as a base.

- Ester Hydrolysis : The ethyl ester intermediate is hydrolyzed to 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanoic acid using NaOH in aqueous THF.

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Alkylation | Ethyl 4-bromobutanate, K₂CO₃ | Acetone, reflux, 6h | 82% |

| Hydrolysis | NaOH (2M), THF/H₂O | RT, 4h | 95% |

Amidation with 2-Fluoroaniline

The carboxylic acid intermediate is coupled with 2-fluoroaniline using carbodiimide chemistry:

- Activation : 4-(6-Oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanoic acid is treated with EDCl and HOBt in DMF to form the active ester.

- Amidation : 2-Fluoroaniline is added, and the reaction proceeds at room temperature for 24 hours.

Optimization Notes :

- Solvent : DMF > DCM due to better solubility of intermediates.

- Catalyst : HOBt suppresses racemization and improves yield.

- Yield : 74–78% after column chromatography (SiO₂, ethyl acetate/hexane).

Alternative Synthetic Routes

Hydrazone Cyclization Approach

A modified pathway involves hydrazone intermediates:

- Hydrazone Formation : Condensation of 4-(p-tolyl)-2,4-diketobutanal with 2-fluoroaniline hydrazine.

- Cyclization : Treatment with DMF-DMA (dimethylformamide dimethyl acetal) in dioxane yields the pyridazinone core directly.

Advantages :

Solid-Phase Synthesis for High-Throughput Production

Recent advancements use Wang resin-bound intermediates:

- Resin Loading : 4-Bromobutanolic acid is anchored to Wang resin via ester linkage.

- Iterative Functionalization : Sequential alkylation, hydrolysis, and amidation on the solid phase.

- Cleavage : TFA/DCM releases the final compound.

Yield : 85–90% with >95% purity (HPLC).

Analytical Characterization

Spectroscopic Data

Purity and Stability

- HPLC : >99% purity (C18 column, 70:30 MeCN/H₂O).

- Stability : Stable at 25°C for 6 months (degradation <2%).

Challenges and Optimization Strategies

Regioselectivity in Pyridazinone Alkylation

The N-1 vs. N-2 alkylation selectivity is controlled by:

Byproduct Formation during Amidation

Common byproducts include:

- Diacylated Species : Suppressed by using 1.1 equiv of EDCl.

- Ester Hydrolysis : Minimized by avoiding aqueous conditions post-activation.

Industrial-Scale Production Considerations

Cost-Effective Reagents

Green Chemistry Metrics

- PMI (Process Mass Intensity) : 23 kg/kg (classical route) vs. 18 kg/kg (solid-phase route).

- E-Factor : 34 (traditional) vs. 21 (optimized).

Q & A

Basic: What are the critical steps and challenges in synthesizing this compound?

The synthesis involves multi-step reactions starting with precursor functionalization. Key challenges include optimizing coupling reactions (e.g., amide bond formation between the fluorophenyl and pyridazinone moieties) and ensuring regioselectivity during pyridazinone ring substitution. Methodologically, solvents (e.g., DMF or THF), catalysts (e.g., HATU for amidation), and temperature control (60–80°C) are critical for yield improvement. Post-synthesis purification via column chromatography and recrystallization ensures purity .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

SAR studies require:

- Molecular docking to predict interactions with target enzymes (e.g., kinases or proteases).

- In vitro assays (e.g., enzyme inhibition IC50 determination) using fluorogenic substrates.

- Analog synthesis by modifying substituents (e.g., replacing p-tolyl with halogenated aryl groups) to assess activity changes.

Data analysis should include comparative molecular field analysis (CoMFA) to map steric/electronic effects .

Basic: Which analytical techniques are essential for structural validation and purity assessment?

- NMR (¹H/¹³C) : Confirms regiochemistry of the pyridazinone ring and fluorophenyl linkage.

- Mass spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy).

- HPLC : Quantifies purity (>95% threshold for biological testing).

- Thermal analysis (DSC/TGA) : Assesses decomposition temperatures and hygroscopicity .

Advanced: How can conflicting biological activity data in pyridazinone derivatives be resolved?

Discrepancies often arise from assay variability. Methodological solutions include:

- Standardized protocols : Uniform cell lines (e.g., HEK293 for cytotoxicity) and reagent batches.

- Dose-response curves : Testing across a wide concentration range (nM–µM).

- Metabolic stability assays : Liver microsome studies to rule out rapid degradation .

Basic: How does the fluorophenyl group influence physicochemical properties?

The fluorine atom enhances lipophilicity (measured via logP assays) and improves metabolic stability by resisting oxidative degradation. Comparative studies with non-fluorinated analogs show prolonged half-life in plasma protein binding assays .

Advanced: What computational strategies predict pharmacokinetic (PK) properties?

- QSAR models : Train on datasets of pyridazinone derivatives to predict logD and solubility.

- Molecular dynamics simulations : Simulate blood-brain barrier permeability using force fields (e.g., CHARMM).

- ADMET prediction tools (e.g., SwissADME): Estimate hepatotoxicity and CYP450 interactions .

Basic: What storage conditions preserve compound stability?

Store at –20°C under inert gas (argon) in amber vials to prevent photodegradation. Desiccants (silica gel) mitigate hydrolysis of the amide bond. Stability should be confirmed via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Advanced: How can solubility be optimized for in vivo studies?

- Salt formation : Screen counterions (e.g., HCl or sodium salts) via pH-solubility profiles.

- Nanoformulation : Use PEGylated liposomes, characterized by dynamic light scattering (DLS) for particle size (100–200 nm).

- Co-solvents : Ethanol/Cremophor EL mixtures, validated by phase solubility diagrams .

Basic: What in vitro models are suitable for initial bioactivity screening?

- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases).

- Cell viability : MTT assays in cancer lines (e.g., MCF-7 or A549).

- Antimicrobial testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria .

Advanced: How to design experiments for target identification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.